molecular formula C19H23NO B2631034 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one CAS No. 2195879-19-5

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one

Cat. No. B2631034
CAS RN: 2195879-19-5
M. Wt: 281.399
InChI Key: ZMJAUBUCAIICEQ-UHFFFAOYSA-N
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Description

The compound contains an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings . The compound also contains a cyclopropylidene group and a 3-methylphenyl group attached to the scaffold.


Chemical Reactions Analysis

The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold often involves asymmetric 1,3-dipolar cycloadditions . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Scientific Research Applications

Azabicycloalkanes as Analgesics

A series of 1-phenyl-6-azabicyclo[3.2.1]octanes were tested for analgetic and narcotic antagonist activities, revealing structure-activity relationships by varying structural parameters. One compound, the 1-(3-hydroxphenyl)-6,7-dimethyl derivative, exhibited a balanced profile as an antagonist-analgesic agent with mild physical dependence capacity. This research establishes correlations between the structural and stereochemical aspects of these compounds and other known antagonist-analgetics (Takeda et al., 1977).

Carbonyl Ylide Cycloadditions

Carbonyl ylide 1,3-dipoles generated by dirhodium tetraacetate-catalyzed decomposition cycloadded to substituted methylenecyclopropanes and bicyclopropylidene, yielding mono-, di-, and trispirocyclopropanated 8-oxabicyclo[3.2.1]octan-2-ones with different regio- and stereoselectivities. This research discusses the scope, limitations, and influencing factors on regio- and stereoselectivities in these cycloadditions (Molchanov et al., 2005).

Synthesis and Structural Study

Several studies focused on the synthesis and structural analysis of azabicyclo[3.2.1]octane derivatives. These include the synthesis of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and its N-endo methiodides, where NMR spectroscopy and X-ray diffraction were used for structural determination. Such studies are crucial for understanding the conformational and pharmacological properties of these compounds (Izquierdo et al., 1991).

Synthesis of Active Metabolites

Research also includes the synthesis and stereochemical determination of active metabolites of potent inhibitors. For instance, the synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179 was detailed, highlighting the importance of stereochemistry in pharmacological activity (Chen et al., 2010).

Cycloadditions and Conformational Studies

Further studies involve 1,3-dipolar cycloadditions to bicyclic olefins and the examination of their stereo- and regiochemistry. Additionally, the conformational studies of oximes derived from azabicyclo[3.2.1]octan-8-one help in understanding the structural dynamics of these compounds (Taniguchi et al., 1978), (Iriepa et al., 2003).

properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-13-3-2-4-14(9-13)10-19(21)20-17-7-8-18(20)12-16(11-17)15-5-6-15/h2-4,9,17-18H,5-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJAUBUCAIICEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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